molecular formula C12H10Cl2N2O2S B11819985 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11819985
M. Wt: 317.2 g/mol
InChI Key: NVMMJAJSGVJBGK-UHFFFAOYSA-N
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Description

The compound 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by:

  • A 2,3-dichlorophenyl methylidene substituent at C5, contributing to lipophilicity and steric bulk, which may influence receptor binding and pharmacokinetics.

Thiazolidinediones (TZDs) are known for their role in peroxisome proliferator-activated receptor gamma (PPARγ) agonism in diabetes treatment.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-3-1-2-7(10(8)14)6-9-11(17)16(5-4-15)12(18)19-9/h1-3,6H,4-5,15H2

InChI Key

NVMMJAJSGVJBGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,3-dichlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity
  • Target Compound: Predicted activity via dichlorophenyl group’s electron-withdrawing effects, which enhance DNA interaction or kinase inhibition (e.g., CDK2). No explicit IC50 data available in evidence.
  • Furan Analogue (): Exhibits cytotoxicity against MCF-7 breast cancer cells (IC50 = 42.30 µM) via CDK2 inhibition (docking score = 7.299 kcal/mol). The furan group may reduce toxicity compared to halogens .
  • 4-Methoxybenzylidene Derivative (): No anticancer data reported, but methoxy groups often improve metabolic stability .
Anti-Inflammatory Activity
  • Target Compound: The 2-aminoethyl group may modulate inflammatory pathways (e.g., COX-2 inhibition), but evidence is lacking.
Antiviral Activity
  • Thienylmethylene Derivative (): Binds HIV-1 reverse transcriptase (RT) with interactions similar to nevirapine, suggesting competitive inhibition .

Structure-Activity Relationships (SAR)

C5 Substituents :

  • Halogenated Aromatics (e.g., 2,3-dichlorophenyl): Increase lipophilicity and cytotoxicity but may elevate toxicity risks.
  • Heterocycles (e.g., furan, thienyl): Balance potency and safety; furan derivatives show lower hemolysis .
  • Methoxy Groups : Enhance metabolic stability and π-π stacking in crystal structures .

Diisopropylaminoethyl: Increases basicity, affecting pharmacokinetics and tissue distribution .

Pharmacological and Toxicological Profiles

Compound Toxicity Profile Pharmacological Notes
Target Compound Not reported Theoretical risk of hepatotoxicity (common in TZDs)
Furan Analogue Nonhemolytic (safe for blood cells) Dual anticancer/anti-inflammatory candidate
Thienylmethylene Derivative Potential CNS side effects Anti-HIV activity with novel binding mechanism

Biological Activity

3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C12H10Cl2N2O2SC_{12}H_{10}Cl_2N_2O_2S and a molecular weight of approximately 317.19 g/mol, this compound is characterized by a thiazolidine ring structure that includes a methylidene group and a dichlorophenyl substituent. The unique structural features of this compound suggest significant interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The presence of the dichlorophenyl group may enhance its binding affinity, influencing various biological pathways. Research indicates that the compound exhibits potential anti-cancer properties and other therapeutic effects.

Biological Activities

  • Anticancer Activity : Studies have demonstrated that derivatives of thiazolidine compounds can exhibit significant anticancer effects. For instance, certain thiazolidinones induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic signaling pathways . The compound's mechanism may involve the inhibition of cell proliferation and induction of cell death.
  • Antimicrobial Activity : Research has shown that thiazolidine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups like halogens enhances these activities . In comparative studies, compounds similar to this compound have shown promising results against standard antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines; effective against A549 and HeLa cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; enhanced by halogen substitutions
Enzyme InhibitionPotential inhibition of specific enzymes contributing to anticancer effects

Detailed Research Findings

  • Anticancer Studies : In a study evaluating the cytotoxicity of thiazolidinones, several derivatives were tested on tumor cell lines, revealing varying IC50 values that suggest strong antiproliferative activity against cancer cells . Notably, one derivative exhibited lower IC50 values compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : A series of thiazolidine derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that compounds with halogen substitutions showed superior activity against tested microorganisms compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the biological activity of thiazolidine derivatives is significantly influenced by the nature of substituents on the phenyl ring. Electron-withdrawing groups like chlorine enhance antimicrobial activity due to increased electron deficiency on the aromatic system, facilitating interactions with microbial targets .

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